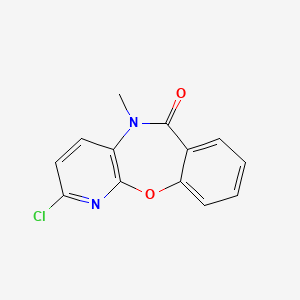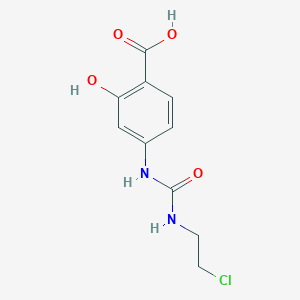
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid: is a chemical compound with the molecular formula C9H10ClNO4. It is also known by its systematic name: 3,5-bis[(2-chloroethyl-nitroso-carbamoyl)amino]benzoic acid . This compound features a benzene ring substituted with a hydroxyl group and a carbamoyl group, along with two chloroethyl groups.
準備方法
Synthetic Routes: The synthetic routes for this compound involve the introduction of chloroethyl and carbamoyl functionalities onto a benzoic acid scaffold. Specific methods include:
-
Nitrosochlorination: : The chloroethyl group can be introduced via nitrosochlorination of the corresponding benzoic acid derivative. This reaction involves the addition of chloroethylamine to the aromatic ring, followed by nitrosation to form the nitroso group.
-
Carbamoylation: : The carbamoyl group is typically introduced through carbamoylation reactions. For example, treatment of the chloroethyl-nitroso derivative with ammonia or an amine source leads to the formation of the carbamoyl group.
Industrial Production Methods: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
化学反応の分析
Reactions:
Oxidation: The hydroxyl group can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitroso group can yield an amino group.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Hydrogenation Catalysts: For reduction of the nitroso group, hydrogenation catalysts (e.g., palladium on carbon) are employed.
Strong Bases: To facilitate substitution reactions, strong bases (e.g., sodium hydroxide) may be used.
科学的研究の応用
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.
Chemistry: As a synthetic intermediate, it can participate in the construction of more complex molecules.
Industry: Its use in the synthesis of specialty chemicals or materials could be explored.
作用機序
The specific mechanism of action for this compound remains an area of investigation. It may interact with cellular targets or pathways related to its functional groups.
類似化合物との比較
While I don’t have information on directly similar compounds, it’s essential to compare its structure, reactivity, and applications with related benzoic acid derivatives.
特性
CAS番号 |
90794-85-7 |
|---|---|
分子式 |
C10H11ClN2O4 |
分子量 |
258.66 g/mol |
IUPAC名 |
4-(2-chloroethylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-3-4-12-10(17)13-6-1-2-7(9(15)16)8(14)5-6/h1-2,5,14H,3-4H2,(H,15,16)(H2,12,13,17) |
InChIキー |
KQGONCSHKNKREE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
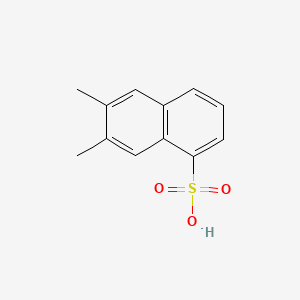


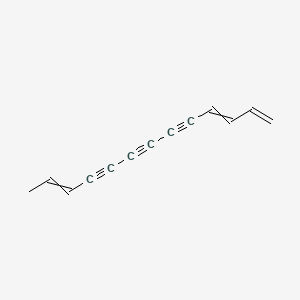
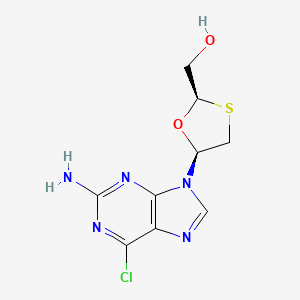
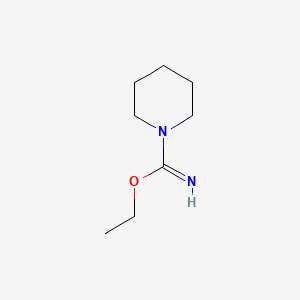
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)




